1-Cyclopropyl-1H-indazole-6-carbaldehyde
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Overview
Description
1-Cyclopropyl-1H-indazole-6-carbaldehyde is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry. This compound features a cyclopropyl group attached to the nitrogen atom of the indazole ring and an aldehyde group at the 6-position, making it a unique and valuable molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the cyclization of ortho-substituted benzylidenehydrazine using ortho-substituted benzaldehyde as the starting material . The reaction conditions often involve the use of catalysts such as Cu(OAc)2 and solvents like DMSO under an oxygen atmosphere .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yields and minimal byproducts. Transition metal-catalyzed reactions are preferred due to their efficiency and selectivity . The use of automated reactors and continuous flow systems can further enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-1H-indazole-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indazole ring can undergo electrophilic substitution reactions, where the cyclopropyl group can be replaced with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophilic reagents like halogens or nitro groups.
Major Products:
Oxidation: 1-Cyclopropyl-1H-indazole-6-carboxylic acid.
Reduction: 1-Cyclopropyl-1H-indazole-6-methanol.
Substitution: Various substituted indazole derivatives depending on the electrophile used.
Scientific Research Applications
1-Cyclopropyl-1H-indazole-6-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-indazole-6-carbaldehyde involves its interaction with various molecular targets and pathways. The indazole ring can act as a pharmacophore, binding to specific enzymes or receptors and modulating their activity . The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or the alteration of protein function .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Another indazole derivative with an aldehyde group at the 3-position.
6-Bromo-1-cyclopentyl-1H-indazole: A similar compound with a bromine atom and a cyclopentyl group instead of a cyclopropyl group.
Uniqueness: 1-Cyclopropyl-1H-indazole-6-carbaldehyde is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel bioactive compounds with improved potency and selectivity .
Properties
Molecular Formula |
C11H10N2O |
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Molecular Weight |
186.21 g/mol |
IUPAC Name |
1-cyclopropylindazole-6-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c14-7-8-1-2-9-6-12-13(10-3-4-10)11(9)5-8/h1-2,5-7,10H,3-4H2 |
InChI Key |
XXOQMFLRELPTRY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=CC(=C3)C=O)C=N2 |
Origin of Product |
United States |
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